molecular formula C11H15BrO2 B048990 1-Bromo-3,4-dimethoxy-2-propylbenzene CAS No. 142601-49-8

1-Bromo-3,4-dimethoxy-2-propylbenzene

Cat. No.: B048990
CAS No.: 142601-49-8
M. Wt: 259.14 g/mol
InChI Key: DTNWSLXLUUVFDX-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dimethoxy-2-propylbenzene is an organic compound belonging to the class of bromobenzenes It features a benzene ring substituted with a bromine atom, two methoxy groups, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethoxy-2-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the bromination of a suitable precursor, such as 3,4-dimethoxy-2-propylbenzene, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, ensuring the selective introduction of the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-dimethoxy-2-propylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom with a methoxy group.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy groups.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.

Major Products Formed:

    Substitution: Formation of 3,4-dimethoxy-2-propylbenzene derivatives with different substituents.

    Oxidation: Formation of 3,4-dimethoxy-2-propylbenzaldehyde or 3,4-dimethoxy-2-propylbenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-2-propylbenzene.

Scientific Research Applications

1-Bromo-3,4-dimethoxy-2-propylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Bromo-3,4-dimethoxy-2-propylbenzene can be compared with other similar compounds, such as:

    1-Bromo-3,5-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.

    1-Bromo-2,4-dimethoxybenzene: Another isomer with different methoxy group positions.

    1-Bromo-3,4-dimethoxybenzene: Lacks the propyl group, making it less complex.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs .

Properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNWSLXLUUVFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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